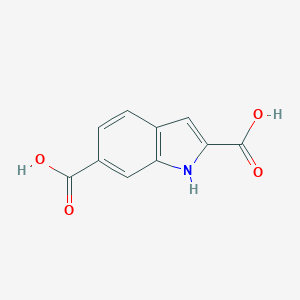
1-(Benzyloxy)-4-iodobenzène
Vue d'ensemble
Description
1-(Benzyloxy)-4-iodobenzene, also known as 4-iodobenzylbenzene, is an organic compound that is used in the synthesis of various compounds and materials. It is a colorless solid that is soluble in organic solvents. It is a useful reagent in organic synthesis and has a wide range of applications in research and industry.
Applications De Recherche Scientifique
Synthèse de dérivés de la chalcone
4-Benzyloxyiodobenzène: est utilisé dans la synthèse de nouveaux dérivés de la chalcone, qui ont des applications significatives en chimie pharmaceutique et médicinale . Ces dérivés présentent une variété d'activités biologiques, notamment des propriétés antimicrobiennes et antioxydantes. Le composé sert de précurseur dans les réactions de couplage avec divers aldéhydes substitués aromatiques pour produire des chalcones, qui sont ensuite caractérisées par leurs données spectrales et évaluées pour leur potentiel biologique.
Aminométhylation énantiosélective
Le composé est utilisé dans l'aminométhylation énantiosélective des cétones avec des anilines et des aldéhydes aliphatiques . Cette réaction est importante pour l'introduction de substituants aminoalkyles dans les molécules, ce qui est une étape clé dans la synthèse de nombreux composés pharmacologiquement actifs. Le procédé implique l'utilisation de catalyseurs chiraux pour obtenir des produits de condensation de type Mannich, qui sont cruciaux dans l'industrie pharmaceutique pour la conception de méthodes de synthèse de médicaments asymétriques.
Recherche en chimie médicinale
En chimie médicinale, 4-Benzyloxyiodobenzène est un intermédiaire précieux pour la construction de motifs chimiques trouvés dans divers médicaments et candidats médicaments . Sa capacité à subir une fonctionnalisation ultérieure en fait un bloc de construction polyvalent pour la synthèse de composés ayant des applications thérapeutiques potentielles.
Intermédiaire pharmaceutique
En tant qu'intermédiaire pharmaceutique, 4-Benzyloxyiodobenzène est impliqué dans la synthèse d'agonistes du GPR40 avec des cycles hétérocycliques azotés . Ces agonistes sont recherchés pour leur rôle dans le traitement des troubles métaboliques tels que le diabète, faisant du composé un réactif important dans le développement de nouveaux médicaments.
Synthèse organique
En synthèse organique, 4-Benzyloxyiodobenzène est utilisé pour la préparation de divers dérivés de la benzodioxine . Ces dérivés font partie d'un motif chimique qui est répandu dans un certain nombre de médicaments, soulignant l'importance du composé dans la synthèse de molécules organiques complexes.
Réactif de recherche
En tant que réactif de recherche, 4-Benzyloxyiodobenzène est utilisé dans diverses réactions chimiques pour étudier la synthèse et l'évaluation biologique de nouveaux composés . Son rôle de réactif s'étend à différents domaines de la recherche chimique, où il est utilisé pour explorer de nouvelles voies de synthèse et activités biologiques.
Propriétés
IUPAC Name |
1-iodo-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWFGAWFTAZWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941347 | |
| Record name | 1-(Benzyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19578-68-8 | |
| Record name | Benzene, 1-iodo-4-(phenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzyloxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyloxy)-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
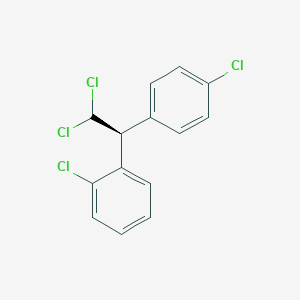
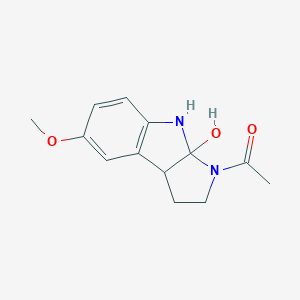
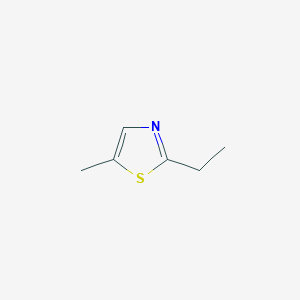
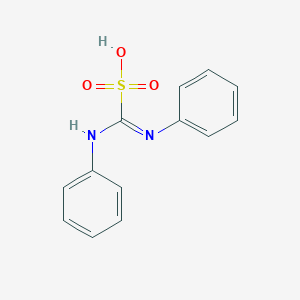

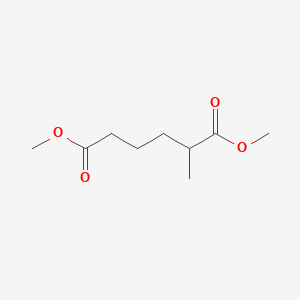
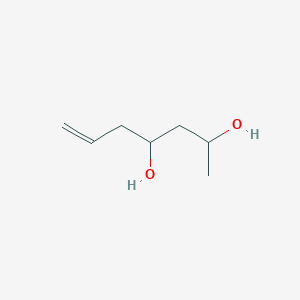

![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
